Homopterocarpin

Descripción general

Descripción

La homopterocarpina es un compuesto isoflavonoide que ha despertado un interés significativo debido a sus diversas actividades biológicas. Se aísla principalmente de plantas como Canavalia lineata y Pterocarpus erinaceus . La homopterocarpina es conocida por su potente actividad inhibitoria contra la monoaminooxidasa B humana (hMAO-B), lo que la convierte en un compuesto valioso en la investigación neurológica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La homopterocarpina se puede sintetizar mediante una reacción de transferencia de hidrógeno asimétrica (ATH). Este método implica la transformación de isoflavonas a pterocarpanos, que incluye la homopterocarpina . Las condiciones de reacción suelen implicar el uso de un catalizador y un donante de hidrógeno bajo condiciones específicas de temperatura y presión.

Métodos de Producción Industrial

La producción industrial de homopterocarpina se puede lograr mediante la extracción de fuentes vegetales. Por ejemplo, un método para extraer homopterocarpina de Swainsonia salsula implica varios pasos: secado y trituración del material vegetal, extracción por reflujo calentado, filtración, recuperación de etanol y cristalización . Este método asegura una alta pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

La homopterocarpina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o para estudiar sus propiedades.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran homopterocarpina incluyen agentes oxidantes, agentes reductores y catalizadores. Las condiciones específicas, como la temperatura, la presión y el solvente, dependen de la reacción deseada y del producto objetivo.

Productos Principales Formados

Los productos principales formados a partir de las reacciones de homopterocarpina incluyen varios derivados que exhiben diferentes actividades biológicas. Por ejemplo, la oxidación de la homopterocarpina puede conducir a la formación de compuestos con propiedades antioxidantes mejoradas .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Inhibition of Monoamine Oxidase-B

Homopterocarpin has been identified as a potent inhibitor of human monoamine oxidase-B (hMAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters. Research indicates that this compound exhibits an IC50 value of 0.72 µM against hMAO-B, making it a promising candidate for treating neurological disorders, such as Parkinson’s disease. The selectivity index (SI) for this compound was measured at 2.07, indicating its potential effectiveness compared to other compounds .

1.2 Hepatoprotective Effects

Studies have demonstrated that this compound possesses hepatoprotective properties, particularly against acetaminophen-induced liver injury. In experiments involving male albino rats, administration of this compound significantly ameliorated biochemical alterations caused by acetaminophen toxicity, including reductions in liver enzyme levels and oxidative stress markers . The compound's protective effects were attributed to its antioxidant capabilities, enhancing the liver's resilience against oxidative damage .

1.3 Antioxidant Activity

This compound has shown significant antioxidant activity, contributing to its protective effects in various biological systems. It was found to quench intrinsic fluorescence in human serum albumin and aldehyde dehydrogenase, indicating strong interactions that enhance its antioxidant potential . This property is critical for developing therapies aimed at oxidative stress-related conditions.

Synthesis and Organic Chemistry Applications

2.1 Synthesis of Isoflavonoids

This compound is utilized in the asymmetric synthesis of various natural isoflavonoids such as (-)-variabilin and (-)-medicarpin through asymmetric transfer hydrogenation reactions. These synthetic pathways are crucial for producing bioactive compounds with potential pharmaceutical applications.

2.2 Phytoalexins Production

In plant biochemistry, this compound is involved in synthesizing phytoalexins—defensive compounds produced by plants in response to pathogen attacks. The transformation of 2’-hydroxyl-substituted isoflavones into enantiopure pterocarps highlights its role in enhancing plant defense mechanisms.

Case Studies

Mecanismo De Acción

La homopterocarpina ejerce sus efectos principalmente a través de la inhibición de la monoaminooxidasa B humana (hMAO-B). Actúa como un inhibidor reversible competitivo, uniéndose al sitio activo de la enzima y evitando la descomposición de los neurotransmisores monoamina . Esta inhibición conduce a niveles aumentados de neurotransmisores como la dopamina, lo que puede ayudar a aliviar los síntomas de los trastornos neurológicos .

Comparación Con Compuestos Similares

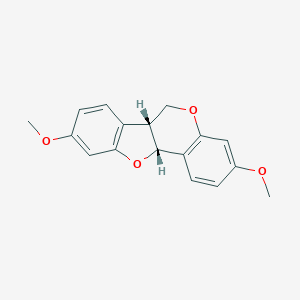

La homopterocarpina se compara a menudo con otros isoflavonoides como la medicarpina y la prunetina. Si bien todos estos compuestos exhiben actividad inhibitoria contra la hMAO-B, la homopterocarpina es única debido a sus características estructurales específicas, como la presencia de grupos metoxi en posiciones específicas en sus anillos aromáticos . Esta singularidad estructural contribuye a sus distintas actividades biológicas y selectividad.

Lista de Compuestos Similares

- Medicarpina

- Prunetina

- Pterocarpina

- 3,9-Dihidroxipterocarpano

- Vestitol

Las propiedades únicas de la homopterocarpina y sus diversas aplicaciones la convierten en un compuesto valioso en varios campos de la investigación científica. Su potencial en medicina, particularmente en el tratamiento de trastornos neurológicos y enfermedades hepáticas, destaca su importancia en la industria farmacéutica.

Actividad Biológica

Homopterocarpin, a member of the isoflavonoid class of compounds, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes multiple methoxy groups that contribute to its biological activity. Its molecular formula is , and it is often isolated from various plant sources, notably Pterocarpus erinaceus and Canavalia lineata.

1. Inhibitory Effects on Monoamine Oxidase (MAO)

This compound has been identified as a potent inhibitor of human monoamine oxidase B (hMAO-B), with an IC50 value of 0.72 µM, indicating significant potential for treating neurological disorders. It exhibits a selectivity index (SI) of 2.07, suggesting that while it is less selective than some other compounds, it still holds promise as a therapeutic agent for conditions like depression and Parkinson's disease .

Table 1: MAO Inhibition Potency of this compound Compared to Other Compounds

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.72 | 2.07 |

| Medicarpin | 0.45 | 44.2 |

| Prunetin | 2.49 | - |

2. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity has been linked to potential hepatoprotective effects, making it a candidate for liver health applications .

3. Anticancer Properties

This compound has shown promising results in various cancer models. Studies have reported its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

4. Antimicrobial and Antiparasitic Activities

Recent studies have highlighted the antimicrobial properties of this compound against several pathogens, including Plasmodium species responsible for malaria. It demonstrated significant antiplasmodial activity, suggesting its potential use in treating malaria . Additionally, it has been shown to possess antifungal properties against anthracnose-causing species .

Case Studies

- Neuroprotective Effects : In a study involving scopolamine-induced memory impairment in mice, this compound administration led to improved memory recovery and demonstrated neuroprotective effects against oxidative damage in cerebral microvascular endothelial cells .

- Hepatoprotective Study : In vitro assays indicated that this compound could protect liver cells from damage induced by toxic agents, reinforcing its role as a hepatoprotective agent .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of this compound with target proteins such as hMAO-A and hMAO-B. The compound exhibited favorable binding interactions with these enzymes, further supporting its role as an effective inhibitor .

Table 2: Binding Affinity of this compound with Target Proteins

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| hMAO-A | -7.7 |

| hMAO-B | -7.9 |

Propiedades

IUPAC Name |

(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGIGLKLCFOWDN-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976040 | |

| Record name | 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-91-7 | |

| Record name | 6H-Benzofuro(3,2-c)(1)benzopyran, 6aalpha,11aalpha-dihydro-3,9-dimethoxy-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.